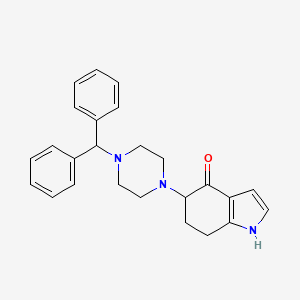

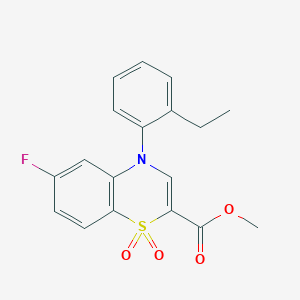

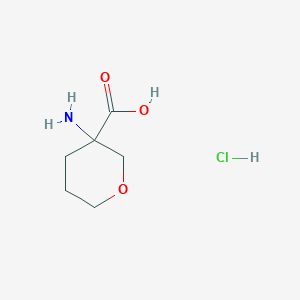

![molecular formula C15H15NO3S2 B2470567 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide CAS No. 452090-00-5](/img/structure/B2470567.png)

2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (Z)-2H-naphtho[1,8-bc]thiophenes, a related class of compounds, has been achieved through a copper-catalyzed process . This process involves the use of 8-halo-1-ethynylnaphthalenes and potassium ethylxanthate as the sulfur source . The reaction proceeds via copper-catalyzed Ullmann-type C (aryl)–S bond formation and the α-addition of an alkyne bond .科学的研究の応用

Synthesis and Derivative Studies

A foundational aspect of research on 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide involves its synthesis and the study of its derivatives. Campaigne and Knapp (1970) detailed the synthesis of derivatives of the naphtho[1,8-bc]thiophene ring system, highlighting the preparation of compounds such as alcohols, ketones, and halogen derivatives. This work provides critical insights into the structural and chemical properties of these compounds, laying the groundwork for further application-driven research (Campaigne & Knapp, 1970).

Environmental and Biodegradation Studies

Research into the environmental behavior and biodegradation of naphtho[1,8-bc]thiophene derivatives underscores their relevance to ecological studies and pollution management. For example, the work by Furuya et al. (2001) and Kirimura et al. (2002) demonstrated the biodesulfurization capabilities of bacteria like Mycobacterium phlei WU-F1 and Rhodococcus sp. strain WU-K2R against naphthothiophene and its derivatives. These studies are pivotal in understanding the degradation pathways of sulfur-containing compounds in the environment and could lead to biotechnological applications in detoxifying industrial effluents (Furuya et al., 2001); (Kirimura et al., 2002).

Material Science and Polymer Research

In the realm of materials science, the structural properties of naphtho[1,8-bc]thiophene derivatives have been leveraged to develop novel materials with potential applications in electronics and polymer science. Zhang et al. (2021) reported the copper-catalyzed synthesis of (Z)-2H-naphtho[1,8-bc]thiophenes with solid emission properties, indicating their utility as optoelectronic materials. Such materials could find applications in the development of organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the versatility of naphtho[1,8-bc]thiophene derivatives in advanced technological applications (Zhang et al., 2021).

特性

IUPAC Name |

N,N-diethyl-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2/c1-3-16(4-2)21(18,19)13-9-8-12-14-10(13)6-5-7-11(14)15(17)20-12/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXDIQFJCFSPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

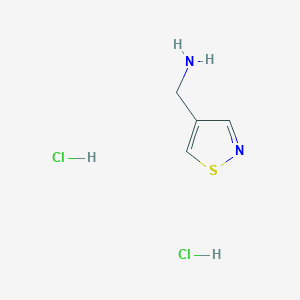

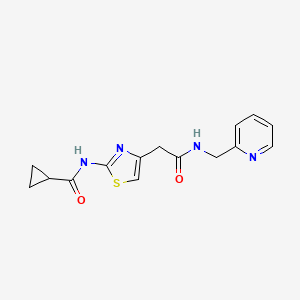

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)

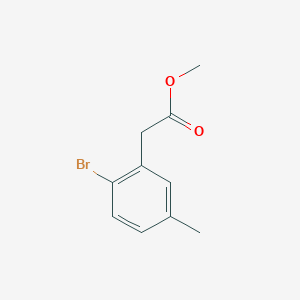

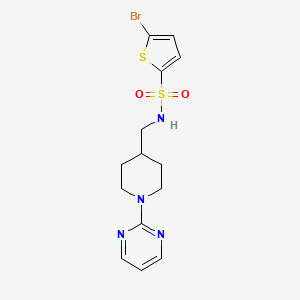

![3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2470490.png)

![Methyl 5-{[phenyl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2470491.png)

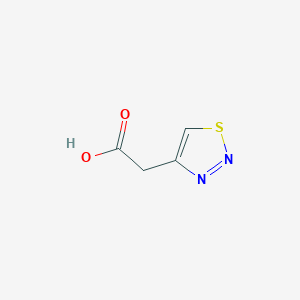

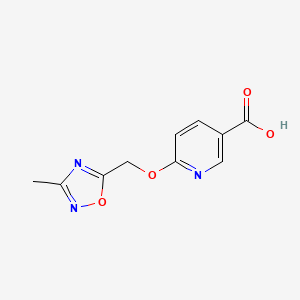

![4-methyl-3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470498.png)